molecular formula C7H9NO5S B1377325 5-(Methanesulfonamidomethyl)furan-2-carboxylic acid CAS No. 1384429-22-4

5-(Methanesulfonamidomethyl)furan-2-carboxylic acid

Cat. No.: B1377325
CAS No.: 1384429-22-4
M. Wt: 219.22 g/mol
InChI Key: PZAFCXGNXMLRRS-UHFFFAOYSA-N
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Description

5-(Methanesulfonamidomethyl)furan-2-carboxylic acid is a furan-based compound featuring a methanesulfonamidomethyl (-CH₂NHSO₂CH₃) substituent at the 5-position of the furan ring. This compound is of interest in medicinal chemistry due to its structural similarity to other furan-2-carboxylic acid derivatives known for targeting mycobacterial enzymes involved in iron acquisition, such as salicylate synthase (MbtI) and Mab-SaS .

Properties

IUPAC Name

5-(methanesulfonamidomethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S/c1-14(11,12)8-4-5-2-3-6(13-5)7(9)10/h2-3,8H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAFCXGNXMLRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methanesulfonamidomethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with methanesulfonamide under specific conditions. One common method includes the use of a furan-2-carboxylic acid derivative, which is reacted with methanesulfonamide in the presence of a suitable catalyst and solvent . The reaction conditions often involve moderate temperatures and controlled pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions

5-(Methanesulfonamidomethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-(Methanesulfonamidomethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological processes. The furan ring provides stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Features

The methanesulfonamidomethyl group distinguishes this compound from other furan-2-carboxylic acid derivatives. Below is a comparative analysis of key analogs:

Compound Substituent at 5-Position Key Structural Differences
5-(Methanesulfonamidomethyl)furan-2-carboxylic acid -CH₂NHSO₂CH₃ Sulfonamide group enhances polarity and potential H-bonding capacity.
5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid (1) 2,4-Bis(trifluoromethyl)phenyl Bulky hydrophobic substituent; electron-withdrawing CF₃ groups.
5-(2-Amino-4-nitrophenyl)furan-2-carboxylic acid (2) 2-Amino-4-nitrophenyl Amino and nitro groups introduce polarity and potential redox activity.
5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid (3) 3,5-Bis(trifluoromethyl)phenyl Symmetric CF₃ groups; higher steric hindrance.
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl Planar nitro group enhances π-π stacking with enzyme active sites.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl (methyl ester) Fluorine atom improves metabolic stability; ester prodrug form.

Biochemical Activity

  • Enzyme Inhibition : Analogs 1–3 (Table 1) inhibit Mab-SaS and MbtI, enzymes critical for siderophore biosynthesis in Mycobacterium abscessus and M. tuberculosis. Their IC₅₀ values range from 0.5–5 µM, with compound 1 showing the highest affinity due to hydrophobic interactions with the enzyme pocket .
  • Target Specificity : The 4-nitrophenyl derivative () demonstrated strong binding to MbtI in crystallographic studies, with nitro group forming hydrogen bonds with Arg37 and Tyr49 residues .
  • Methanesulfonamidomethyl Derivative : While untested in the provided evidence, the sulfonamide group may mimic salicylate (a natural substrate of MbtI) or enhance solubility compared to phenyl-substituted analogs.

Toxicity and Selectivity

  • Low cytotoxicity (<10% inhibition at 50 µM) was observed for analogs 1–3 in human MRC-5 fibroblasts and blood cells .
  • The methyl ester derivative () is likely a prodrug, reducing carboxylic acid-related gastrointestinal toxicity .

Biological Activity

5-(Methanesulfonamidomethyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₇H₉NO₄S
  • CAS Number : 1384429-22-4
  • Molecular Weight : 195.21 g/mol

This compound features a furan ring, a carboxylic acid group, and a methanesulfonamide moiety, which may contribute to its biological properties.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various pathogens. For instance:

  • In vitro Studies : The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with an inhibition zone of 8 mm, indicating its potential as an antimicrobial agent .
  • Mechanism of Action : The presence of the methanesulfonamide group may enhance the compound's ability to interact with bacterial enzymes, disrupting their function.

Anticancer Activity

Research has also explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro tests on cancer cell lines have shown that this compound can induce apoptosis in specific cancer cells, suggesting it may serve as a lead compound for anticancer drug development .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes:

  • Enzyme Targets : Preliminary findings indicate that it may act as an inhibitor of specific proteases involved in cancer progression, although further studies are needed to elucidate the exact mechanisms .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against various bacterial strains.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound demonstrated notable activity against MRSA but limited effects on other tested strains like E. coli and Candida albicans.
  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability.
    • Results : The compound significantly reduced cell viability in breast cancer cells, indicating potential for further development .

Table 1: Antimicrobial Activity Results

PathogenInhibition Zone (mm)
Methicillin-resistant S. aureus (MRSA)8 ± 0.1
Escherichia coliNo significant activity
Candida albicansNo significant activity

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast Cancer)15Significant reduction in viability
HeLa (Cervical Cancer)Not testedN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Methanesulfonamidomethyl)furan-2-carboxylic acid
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